1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

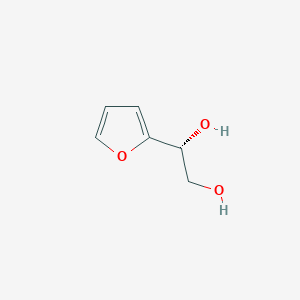

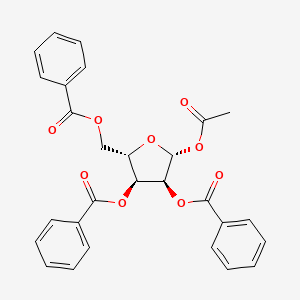

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose is a chemical compound that has been the subject of various studies due to its relevance in the synthesis of nucleoside analogues, which are of interest as potential antiviral agents. The compound is characterized by the presence of acetyl and benzoyl protecting groups on the ribofuranose sugar moiety, which play a crucial role in its reactivity and stability during chemical transformations .

Synthesis Analysis

The synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose has been approached through different methodologies. One method involves a 3-step synthesis starting from D-ribose, which is methylated, benzoylated, and then subjected to acetolysis to yield the desired compound . Another approach starts from inosine, which undergoes benzoylation followed by acetylation and sulfuric acid-catalyzed acetolysis, achieving a total yield of up to 74.93% . An alternative synthesis route utilizes corncob-derived xylose syrup as a starting material, which is converted through a series of selective reactions to yield the target compound .

Molecular Structure Analysis

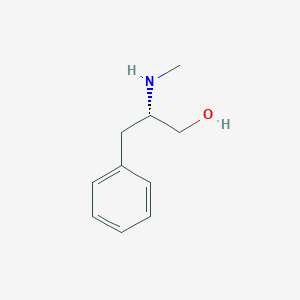

The molecular structure of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose is characterized by the ribofuranose sugar ring with acetyl and benzoyl groups as protecting agents. These groups are strategically placed to facilitate further chemical reactions, such as nucleophilic substitutions, which are essential for the synthesis of nucleoside analogues .

Chemical Reactions Analysis

The compound undergoes various chemical reactions, including acetolysis and anomerization, which are catalyzed by acids such as sulfuric acid. The reaction kinetics and mechanisms have been studied using NMR spectroscopy, revealing the role of protonation and the acetyl cation in these processes . The anomerization of acylated methyl furanosides is activated by protonation, while the anomerization of 1-O-acetyl ribofuranoses is activated by the acetyl cation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose are influenced by its protective groups. The acetyl and benzoyl groups increase the compound's stability and resistance to unwanted side reactions, making it a suitable intermediate for the synthesis of various nucleoside analogues. The compound's reactivity is also tailored by these groups, allowing for selective transformations that are crucial in the synthesis of antiviral agents .

科研应用

Synthesis and Chemical Reactions

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose plays a crucial role in various chemical synthesis processes. For instance, it reacts with iodotrimethylsilane to produce glycosyl iodide, which can further react with different bases to form various compounds (Točík, Earl, & Beránek, 1980). Additionally, the compound has been synthesized in a simple 3-step process starting from D-Ribose, showcasing its accessibility for research applications (Recondo & Rinderknecht, 1959).

Reaction Kinetics and Mechanisms

The sulfuric acid-catalyzed acetolysis of acylated methyl L-Ribofuranosides and the anomerization mechanisms involving 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose have been studied in detail. These studies provide insights into the reaction kinetics and the role of H+ and Ac+ as catalytically active species (Forsman, Wärnå, Murzin, & Leino, 2009).

Synthesis of Nucleosides and Analogues

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose is instrumental in synthesizing various nucleosides and their analogues. For example, its reaction with triethyl phosphite leads to glycosylation of purine and pyrimidine bases, forming novel compounds (Raju, Smee, Robins, & Vaghefi, 1989). Moreover, this compound has been utilized in one-pot glycosylation reactions, demonstrating its versatility in synthesizing complex molecules (Manfredini, Baraldi, Bazzanini, Guarneri, & Simoni, 1994).

Pharmaceutical Synthesis

In pharmaceutical research, 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose has been used to synthesize various antiviral and antibacterial compounds. These include the synthesis of 1,2,3-triazole carboxamide nucleosides which show significant in vitro activity against viruses like herpes and measles (Revankar, Solan, Robins, & Witkowski, 1981).

性质

IUPAC Name |

[(2S,3S,4S,5R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZABPLTDYVJMP-TVQWTUMOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@H]([C@@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose | |

CAS RN |

3080-30-6 |

Source

|

| Record name | Ribofuranose, 1-acetate 2,3,5-tribenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3080-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-L-Ribofuranose, 1-acetate 2,3,5-tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)

![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)